![molecular formula C8H8ClNO2 B2993656 N-(4-chloro-2-methoxyphenyl)formamide CAS No. 74702-42-4](/img/structure/B2993656.png)
N-(4-chloro-2-methoxyphenyl)formamide
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Description
“N-(4-chloro-2-methoxyphenyl)formamide” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 . The IUPAC name for this compound is 4-chloro-2-methoxyphenylformamide .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a formamide group (NHCOH) attached to a phenyl ring. The phenyl ring has a methoxy group (OCH3) and a chlorine atom attached to it .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 185.61 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
N-Formylating Reagents for Amines
Formyloxyacetoxyphenylmethane has been identified as a stable, water-tolerant N-formylating reagent suitable for preparing a range of N-formamides, N-formylanilines, and N-formyl-α-amino acids under solvent-free conditions at room temperature. This reagent facilitates the synthesis of complex molecules, including peptides and isocyanides, highlighting the versatility of N-formylating agents in organic synthesis (Chapman et al., 2017).
Synthesis of O-Silylurethanes, Ureas, and Formamides
(4-Methoxyphenyl)amine and its derivatives have been utilized in the synthesis of O-silylurethanes, ureas, and formamides, demonstrating the compound's role as a precursor in various chemical transformations. The structure of trimethylsilyl(4-methoxyphenyl)-carbamate and N-(4-methoxyphenyl)formamide was elucidated through X-ray diffraction (XRD) analysis, providing insights into the molecular architecture of these compounds (Belova et al., 2017).
N-Formylation of Amines
A simple and convenient method for the N-formylation of primary and secondary amines, including amino acids, has been developed using formamide and sodium methoxide. This method offers moderate to excellent yields, demonstrating the potential of N-formylated compounds in the synthesis of biologically active molecules and pharmaceutical intermediates (Joseph et al., 2013).
Lewis Basic Organocatalysts
L-Pipecolinic acid derived formamides have been developed as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines. These catalysts afford high yields and enantioselectivities under mild conditions, showcasing the utility of formamide derivatives in asymmetric catalysis and organic synthesis (Wang et al., 2006).
N-Formylation Using CO2 with H2
Innovative research has focused on the synthesis of formamides containing unsaturated groups by N-formylation of amines using CO2 and H2. This method employs a Cu(OAc)2–4-dimethylaminopyridine (DMAP) catalytic system, highlighting an environmentally friendly approach to formamide synthesis without the need for toxic carbon monoxide gas (Liu et al., 2017).
properties
IUPAC Name |
N-(4-chloro-2-methoxyphenyl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-5H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTRGISQUJLVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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